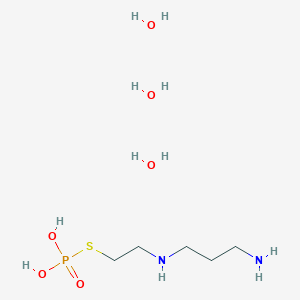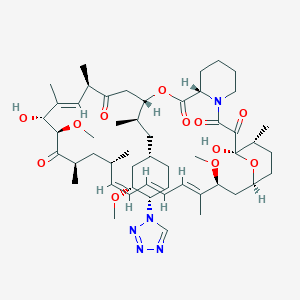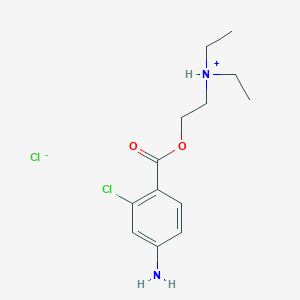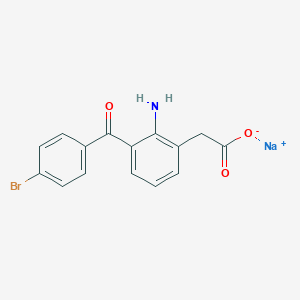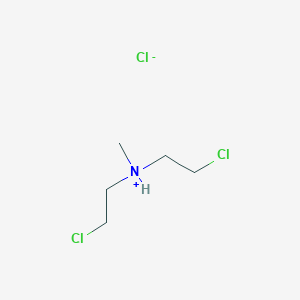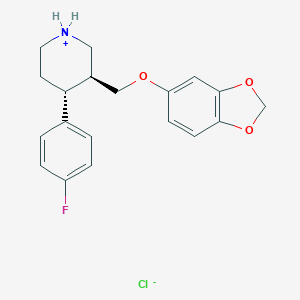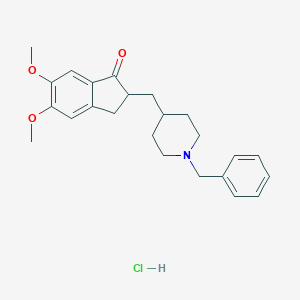
Donepezil hydrochloride
Overview
Description
Donepezil hydrochloride is a drug used to treat symptoms of Alzheimer’s disease, a progressive neurological disorder. It is a piperidine derivative that acts as a reversible acetylcholinesterase inhibitor. It is a cholinergic agent that is used to increase levels of acetylcholine, a neurotransmitter that is important for cognition, memory, and learning. It is believed to improve cognitive function and memory in patients with Alzheimer’s, however, its exact mechanism of action is still unknown.
Scientific Research Applications
Down Syndrome and Alzheimer's Disease : Donepezil has been studied for its effectiveness in treating adults with Down syndrome and Alzheimer's disease, showing potential in managing these conditions (Prasher, Huxley, & Haque, 2002).
Brain Acetylcholinesterase Inhibition : Research has explored its role in inhibiting brain acetylcholinesterase in monkeys, contributing to understanding its therapeutic mechanism (Shiraishi et al., 2005).
Poststroke Aphasia : An open-label study has investigated donepezil in chronic poststroke aphasia, suggesting potential benefits in language and cognitive deficits (Berthier et al., 2003).
Analytical Methods in Tablets : A new HPLC method was developed to determine donepezil hydrochloride in tablets, crucial for quality control in pharmaceutical formulations (Pappa et al., 2002).
Dementia in Parkinson’s Disease : Its efficacy in dementia associated with Parkinson’s disease has been evaluated, indicating potential therapeutic benefits (Ravina et al., 2005).
Neurogenesis and Acetylcholinesterase Inhibition : A study showed that donepezil enhances adult hippocampal neurogenesis, providing insights into its broader neurological impacts (Kotani et al., 2008).
Cardiovascular Mortality Impact : Research has also explored its effects on cardiovascular mortality, suggesting an apparent survival benefit in treated patients (Sato et al., 2010).
Polymorphic Characterization : this compound's polymorphic forms have been characterized, which is vital for understanding its physical and chemical properties in pharmaceutical applications (Park et al., 2009).
Mechanism of Action
Safety and Hazards
Donepezil hydrochloride may cause serious side effects, including slow heartbeats, light-headedness, stomach pain, heartburn, nausea, vomiting, seizures, painful or difficult urination, breathing problems, and stomach bleeding . It is contraindicated in patients with known hypersensitivity to this compound or to piperidine derivatives .
Future Directions
While donepezil hydrochloride helps control the symptoms of Alzheimer’s disease, it does not cure it. Patients are advised to continue taking donepezil even if they feel well. The dosage may be increased after 4 to 6 weeks based on the patient’s response . As Alzheimer’s disease continues to be a significant global health concern, the development of drugs like donepezil remains paramount.
Biochemical Analysis
Biochemical Properties
Donepezil hydrochloride acts as an acetylcholinesterase inhibitor . It increases the concentration of acetylcholine, a key neurotransmitter in the brain, by inhibiting the degradative enzyme acetylcholinesterase . This interaction with acetylcholinesterase is crucial for its role in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to promote oligodendrocyte generation and remyelination, which are crucial for neuronal functions . It also has a neuroprotective effect against Aβ42 neurotoxicity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to acetylcholinesterase, inhibiting the enzyme and thereby increasing the concentration of acetylcholine in the brain . This leads to improved cognitive function in patients with Alzheimer’s disease . In addition to this, other mechanisms of action of donepezil are possible, including the opposition of glutamate-induced excitatory transmission via downregulation of NMDA receptors and the regulation of amyloid proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a controlled drug release pattern with a half-life of approximately 3.5 hours . It has also demonstrated stability at 4 °C, making it suitable for long-term studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, administration of donepezil in young male rhesus monkeys improved the accuracy in spatial and visual recognition tasks . Furthermore, donepezil has shown to have protective effects in the twitcher mouse model of Krabbe Disease .
Metabolic Pathways
This compound is metabolized by first-pass metabolism in the liver, primarily by CYP3A4, in addition to CYP2D6 . After this, O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation occur, producing various metabolites with similar half-lives to the unchanged parent drug .
Transport and Distribution
This compound is largely distributed in the extravascular compartments . It crosses the blood-brain barrier and cerebrospinal fluid concentrations have been measured at 15.7% . The volume of distribution of donepezil is 11.8 ± 1.7 L/kg for a 5-mg dose and 11.6 ± 1.91 L/kg for a 10-mg dose .
Subcellular Localization
This compound has excellent localization into the brain . This is crucial for its effectiveness in treating Alzheimer’s disease, as it allows the drug to interact directly with acetylcholinesterase in the brain .
properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046698 | |
| Record name | Donepezil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120011-70-3, 142057-77-0 | |
| Record name | Donepezil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Donepezil hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Donepezil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Donepezil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Donepezil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DONEPEZIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Donepezil hydrochloride?
A1: this compound is a reversible inhibitor of acetylcholinesterase (AchE) [, ]. It works by increasing the amount of acetylcholine (ACh) in the brain, a neurotransmitter crucial for learning and memory.
Q2: How does this compound affect cholinergic neurotransmission?
A2: this compound selectively binds to and inhibits AchE, the enzyme responsible for breaking down ACh in the synaptic cleft [, ]. This inhibition leads to increased levels of ACh available to bind to its receptors, thus enhancing cholinergic neurotransmission.
Q3: What are the downstream effects of increased acetylcholine levels in the brain?
A3: Increased ACh can improve cognitive function, particularly in individuals with Alzheimer's disease (AD), by enhancing neuronal communication in brain regions associated with learning, memory, and behavior [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C24H29NO3HCl and a molecular weight of 415.96 [].
Q5: Are there any known polymorphic forms of this compound?
A5: Yes, research has identified four distinct polymorphic modifications of this compound, characterized by their unique X-ray powder diffraction patterns and infrared spectra [].
Q6: How does this compound perform under different storage conditions?
A6: The stability of this compound can be influenced by factors like temperature and humidity. Research indicates that certain polymorphic forms demonstrate enhanced stability in these conditions [].
Q7: How is the stability of this compound addressed in pharmaceutical formulations?
A7: Formulation strategies, like the use of enteric coatings or inclusion of microcrystalline cellulose in directly compressed tablets, can help improve the stability and bioavailability of this compound [, ].
Q8: Does this compound exhibit any direct catalytic properties?
A8: this compound's primary mode of action is not catalytic. It acts as an inhibitor, blocking the catalytic activity of AchE rather than directly catalyzing a reaction itself.
Q9: Have computational methods been employed in this compound research?
A9: While specific examples aren't detailed in the provided abstracts, computational chemistry techniques like QSAR modeling can be valuable for understanding the relationship between this compound's structure and its activity, potentially guiding the development of more potent or selective inhibitors.
Q10: What are the challenges in formulating this compound?
A10: Formulating this compound presents challenges due to factors such as its inherent stability profile and potential for interactions with excipients.
Q11: What strategies have been explored to enhance the bioavailability of this compound?
A12: Researchers have investigated various approaches to improve bioavailability, including different delivery routes like intranasal administration and the development of orally disintegrating tablets [, ].
Q12: What is the typical half-life of this compound in humans?
A13: this compound exhibits an elimination half-life of approximately 70 hours, primarily cleared through renal excretion [].
Q13: Does the pharmacokinetic profile of this compound differ between different formulations?
A14: Yes, variations in formulation can influence the pharmacokinetic parameters of this compound. For instance, enteric-coated tablets can alter the rate and extent of absorption compared to immediate-release formulations [].
Q14: What animal models have been used to study this compound's effects on cognitive function?
A15: Researchers have employed various animal models, including rats and mice, to investigate this compound's impact on cognitive function. These models often involve inducing cognitive impairment through methods like surgical lesions or genetic modifications [, , , , , , , , , , , , ].
Q15: What are the key findings from preclinical studies of this compound in models of Alzheimer's disease?
A16: Preclinical research suggests that this compound can improve cognitive performance in AD models, potentially by reducing amyloid-beta (Aβ) accumulation, modulating inflammatory processes, and enhancing synaptic plasticity [, , , , , , , , , , , ].
Q16: What cognitive tests are commonly used to assess this compound’s efficacy in animal models?
A17: Common tests include the Morris water maze to assess spatial learning and memory, and the step-down test to evaluate passive avoidance learning [, , , , , , , , , , ].
Q17: What have clinical trials revealed about the efficacy of this compound in treating Alzheimer's disease?
A18: Clinical trials have demonstrated that this compound can provide symptomatic benefits for patients with mild to moderately severe AD, leading to improvements in cognitive function, global function, and behavioral symptoms [, ].
Q18: How is this compound’s efficacy assessed in clinical trials of Alzheimer’s disease patients?
A19: Common assessment tools include the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-cog), the Clinician’s Interview-Based Impression of Change (CIBIC plus), and the Mini-Mental State Examination (MMSE) [, , , , , , , , , , , , ].
Q19: What are the common adverse effects associated with this compound?
A21: While not the primary focus of these research articles, it's important to acknowledge that like all medications, this compound can cause side effects. The most frequently reported adverse events in clinical trials include nausea, diarrhea, vomiting, and insomnia [, ].
Q20: Have any alternative drug delivery systems been explored for this compound?
A22: Yes, researchers have investigated intranasal delivery as a potential method to enhance this compound's brain penetration and potentially improve its therapeutic efficacy [].
Q21: Have any biomarkers been identified to predict the response to this compound treatment in Alzheimer's disease?
A23: Research suggests a potential link between the ApoE genotype and the therapeutic response to this compound, indicating its possible role as a predictive biomarker [, ]. Further research is needed to confirm these findings and explore other potential biomarkers.
Q22: What analytical techniques are commonly used to quantify this compound in biological samples?
A24: High-performance liquid chromatography (HPLC) is widely employed for the quantification of this compound in various matrices, including plasma and pharmaceutical formulations [, , , ].
Q23: What spectroscopic methods have been used to characterize this compound?
A25: Infrared (IR) spectroscopy is used to distinguish between different polymorphic forms of this compound based on their unique absorption patterns [].
Q24: How is the quality of this compound assessed in pharmaceutical preparations?
A26: Quality control measures typically involve analytical techniques like HPLC to determine the purity of this compound and quantify the presence of any related substances or impurities [, , , ].
Q25: Are there any other acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease?
A25: Yes, other AchE inhibitors approved for AD treatment include rivastigmine, galantamine, and tacrine. Each drug has a different pharmacological profile, and the choice of treatment depends on individual patient factors and clinical judgment.
Q26: What resources are valuable for researchers studying this compound and Alzheimer's disease?
A26: Access to databases containing clinical trial data, preclinical research findings, and chemical information is essential. Collaborations between academic institutions, pharmaceutical companies, and government agencies can facilitate research progress.
Q27: When was this compound first approved for the treatment of Alzheimer's disease?
A29: this compound received its initial approval for use in the United States in 1996, marking a significant milestone in the development of treatments for AD [].
Q28: What other fields of research intersect with the study of this compound?
A28: The study of this compound bridges various disciplines, including neuroscience, medicinal chemistry, pharmacology, pharmaceutics, and clinical neurology. This interdisciplinary approach is crucial for advancing our understanding of AD and developing more effective treatments.
Q29: How has the use of electroacupuncture alongside this compound been explored in treating Alzheimer’s disease?
A31: Several studies have explored the potential synergistic effects of combining electroacupuncture with this compound treatment for AD. These studies have investigated various acupoint combinations and stimulation parameters, aiming to enhance cognitive function and improve quality of life for AD patients [, , ].
Q30: What is the rationale behind combining traditional Chinese medicine approaches like acupuncture with this compound?
A32: Combining traditional Chinese medicine approaches like acupuncture with this compound is based on the idea of integrating different therapeutic modalities to target multiple aspects of AD pathology. While this compound primarily addresses the cholinergic deficit, acupuncture is believed to exert its effects through mechanisms like modulating neuroinflammation, promoting neurogenesis, and enhancing cerebral blood flow [, , ].
Q31: What has research shown regarding the efficacy of this compound in treating Vascular Dementia (VaD)?
A33: this compound has shown promise in treating VaD, demonstrating efficacy in improving cognitive function, as measured by scales like the MMSE, ADL, and CDR [, , , , ].
Q32: How does this compound compare to other drugs like Nimodipine in treating VaD?
A34: Studies comparing this compound with Nimodipine, a calcium channel blocker, suggest that this compound may be more effective in improving cognitive function and daily living activities in VaD patients [].
Q33: What is the significance of studying the effect of this compound on protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) in VaD?
A35: Investigating the impact of this compound on PKC and ERK provides insights into the molecular mechanisms underlying VaD and the potential neuroprotective effects of this drug. Findings suggest that this compound may ameliorate VaD-induced cognitive impairments by modulating these signaling pathways involved in neuronal survival, synaptic plasticity, and learning and memory [, , , ].
Q34: How does this compound impact oxidative stress in the context of cardiovascular health, particularly in relation to myocardial infarction?
A36: Research suggests that this compound may offer cardioprotective benefits by mitigating the consequences of acute myocardial infarction. This protection is attributed to its antioxidant effects, reducing oxidative stress and inflammation in cardiac tissue [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


